1,4-Bis(malimido)xylene

Description

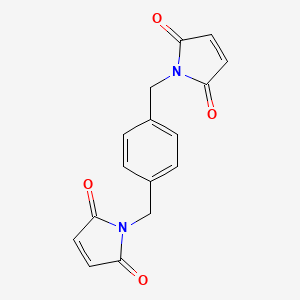

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O4 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

1-[[4-[(2,5-dioxopyrrol-1-yl)methyl]phenyl]methyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C16H12N2O4/c19-13-5-6-14(20)17(13)9-11-1-2-12(4-3-11)10-18-15(21)7-8-16(18)22/h1-8H,9-10H2 |

InChI Key |

XFRPTDABLAIJMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC2=O)CN3C(=O)C=CC3=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,4 Bis Maleimido Xylene

General Synthesis Routes for Bismaleimide (B1667444) Monomers

The production of bismaleimide monomers, including 1,4-Bis(maleimido)xylene, traditionally follows a two-step procedure. However, ongoing research focuses on streamlining this process through direct synthesis approaches.

Two-Step Procedure: Bisamic Acid Formation and Subsequent Cyclodehydration

The most common and well-documented method for synthesizing bismaleimides is a two-step process. scispace.com The initial step involves the reaction of a primary diamine with two equivalents of maleic anhydride (B1165640). This reaction forms a bisamic acid intermediate. orientjchem.org This intermediate is then subjected to cyclodehydration to yield the final bismaleimide. researchgate.net

The formation of the bisamic acid is typically a straightforward reaction conducted at moderate temperatures. The subsequent cyclodehydration, however, is a more challenging step and can be achieved through thermal or chemical means. researchgate.netgoogle.com Chemical cyclodehydration often employs dehydrating agents like acetic anhydride in the presence of a catalyst, such as sodium acetate. scispace.comorientjchem.org

Direct Synthesis Approaches to Maleimide (B117702) Rings

In an effort to improve efficiency and reduce waste, direct synthesis methods are being explored. These approaches aim to form the maleimide ring in a single step from the diamine and maleic anhydride. One-pot syntheses, where both the initial reaction and the cyclodehydration occur in the same reaction vessel, are a key area of investigation. rsc.orgresearchgate.net These methods often utilize specific catalysts or reaction conditions, such as microwave irradiation, to drive the reaction to completion. rsc.org

Specific Synthetic Pathways and Optimization for 1,4-Bis(maleimido)xylene

The synthesis of 1,4-Bis(maleimido)xylene specifically utilizes p-xylylenediamine as the diamine precursor. The optimization of this process involves careful selection of reaction conditions and catalyst systems to maximize yield and purity.

Selection and Derivatization of Xylene-Based Diamine Precursors

The key precursor for the synthesis of 1,4-Bis(maleimido)xylene is p-xylylenediamine. This diamine possesses two primary amino groups attached to a central xylene ring, providing the structural backbone for the resulting bismaleimide. The reaction involves the nucleophilic attack of the amino groups on the carbonyl carbons of maleic anhydride.

Investigation of Reaction Conditions and Catalyst Systems

The cyclodehydration of the intermediate, N,N'-(p-phenylenedimethylene)bis(maleamic acid), is a critical step in the synthesis of 1,4-Bis(maleimido)xylene. Research has focused on optimizing this step to achieve high yields and minimize side reactions.

Various catalyst systems have been investigated for the cyclodehydration reaction. Traditional methods often employ a combination of acetic anhydride and a salt like sodium acetate. orientjchem.org However, other catalysts, including various metal salts, have been explored to improve reaction rates and selectivity. The choice of solvent also plays a crucial role, with aprotic polar solvents often being favored.

The reaction temperature and time are critical parameters that need to be carefully controlled. Insufficient temperature or time may lead to incomplete cyclodehydration, while excessive conditions can result in undesirable side reactions and polymerization of the maleimide product.

| Parameter | Condition | Effect on Reaction |

| Catalyst | Acetic Anhydride/Sodium Acetate | Promotes cyclodehydration |

| Metal Salts | Can enhance reaction rate and selectivity | |

| Solvent | Aprotic Polar Solvents (e.g., DMF, DMAc) | Solubilizes reactants and intermediates |

| Temperature | Optimized for specific catalyst system | Affects reaction rate and side reactions |

| Reaction Time | Sufficient for complete conversion | Prevents incomplete reaction or degradation |

Advances in Green Chemistry Principles Applied to Bismaleimide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of bismaleimides to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of greener solvents, the development of solvent-free reaction conditions, and the improvement of atom economy. figshare.com

The use of bio-based and less hazardous solvents is being explored as an alternative to traditional organic solvents. sigmaaldrich.com Solvent-free synthesis methods, such as mechanochemical approaches using ball milling, offer a significant reduction in waste and energy consumption. Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve energy efficiency. rsc.org

Atom economy, a measure of how efficiently reactants are converted into the desired product, is a central concept in green chemistry. One-pot synthesis and other direct approaches that minimize the number of reaction steps and the use of auxiliary reagents contribute to a higher atom economy. rsc.org

Reaction Mechanisms and Curing Chemistry of 1,4 Bis Maleimido Xylene

Homopolymerization Pathways of 1,4-Bis(maleimido)xylene

Homopolymerization of bismaleimides like 1,4-bis(maleimido)xylene can be initiated thermally or anionically, leading to the formation of a crosslinked polymer network. scispace.comresearchgate.net

Thermally initiated polymerization of bismaleimides proceeds via a free-radical mechanism. scispace.comnih.gov When heated to high temperatures, typically above 180°C, the double bonds of the maleimide (B117702) groups can react with each other, leading to a high degree of crosslinking. scispace.com This process is a chain-growth polymerization where the active species is a free radical. mdpi.com

The initiation step involves the thermal generation of free radicals. The subsequent propagation step involves the addition of these radicals to the double bond of a maleimide monomer, creating a new radical species that can then react with another monomer. This chain reaction continues, leading to the growth of polymer chains. Termination of the growing chains can occur through various mechanisms, such as radical coupling or disproportionation. acs.org

However, the homopolymerization of aromatic bismaleimides through thermal means alone can be sterically hindered, which may prevent the formation of a highly crosslinked network. polymerinnovationblog.com The reaction is also influenced by temperature, with higher temperatures increasing the rate of polymerization. acs.org

Key Characteristics of Thermal Radical Polymerization:

Initiation: Thermally generated free radicals.

Propagation: Chain growth via radical addition to maleimide double bonds.

Crosslinking: Formation of a three-dimensional network.

Temperature Dependence: Reaction rate increases with temperature. acs.org

Limitation: Potential for steric hindrance to limit crosslink density. polymerinnovationblog.com

Anionic polymerization offers an alternative pathway for the homopolymerization of bismaleimides. This method involves initiation by anionic species, such as those generated from bases like imidazoles or tertiary amines. researchgate.net The electron-deficient nature of the maleimide double bond makes it highly reactive towards nucleophilic or anionic reactants. acs.org

The mechanism begins with the initiation step, where an anion attacks the double bond of the monomer to form a carbanion. du.edu.egwikipedia.org This carbanion then acts as the new active center, propagating the polymerization by attacking another monomer molecule. du.edu.eg Anionic polymerization of bismaleimides can be very fast, even at lower temperatures compared to thermal polymerization. researchgate.netacs.org

A key feature of anionic polymerization, when conducted under carefully controlled conditions, is its "living" nature, meaning there is no inherent termination step. wikipedia.org This allows for the synthesis of polymers with well-defined structures. researchgate.net In the context of bismaleimides, anionic polymerization can lead to a more homogeneous polymer network compared to the thermally induced process. researchgate.net For instance, the polymerization of N-phenylmaleimide can be initiated by pyridine (B92270) at 0°C through a proton transfer mechanism, leading to the formation of BMI anions that initiate polymerization. acs.org

Key Characteristics of Anionic Polymerization:

Initiation: Nucleophilic attack by an anion on the maleimide double bond. du.edu.egwikipedia.org

Propagation: Chain growth via sequential addition of monomers to the anionic active center. du.edu.eg

Initiators: Bases like imidazoles or tertiary amines. researchgate.net

Reactivity: The electron-deficient maleimide double bond is highly susceptible to anionic attack. acs.org

Homogeneity: Can produce a more uniform network compared to thermal polymerization. researchgate.net

Copolymerization and Adduct Formation Reactions

To enhance properties such as toughness and processability, 1,4-bis(maleimido)xylene is often cured with comonomers or chain extenders through various addition reactions. polymerinnovationblog.comkpi.ua

A prevalent reaction pathway in the curing of bismaleimides is the Michael addition, where a nucleophile adds to the electron-deficient double bond of the maleimide ring. polymerinnovationblog.comcmu.edu

The reaction between a thiol (sulfhydryl group) and a maleimide is a highly efficient and widely used Michael addition reaction. axispharm.comnih.gov This "click" chemistry is known for its high selectivity for thiols, fast reaction kinetics under mild, often physiological conditions (pH 6.5-7.5), and the absence of byproducts. axispharm.comnih.gov The resulting thiosuccinimide bond is generally considered stable. axispharm.com

The reaction is initiated by a thiolate anion, which acts as the nucleophile. prolynxinc.combiorxiv.org The choice of solvent and initiator can influence the reaction mechanism, which can be base-initiated, nucleophile-initiated, or follow an ion-pair pathway. rsc.org

While the thiol-maleimide adduct is stable, it can undergo a retro-Michael reaction, leading to cleavage of the bond, particularly in the presence of other thiols like glutathione. nih.govd-nb.info This reversibility can be a drawback in applications requiring long-term stability. nih.govacs.org The stability of the adduct can be enhanced through subsequent reactions, such as hydrolysis of the succinimide (B58015) ring, which forms a stable ring-opened product that is resistant to cleavage. prolynxinc.comacs.org Another strategy to prevent the retro-Michael reaction is through a transcyclization reaction if a cysteine moiety is present. nih.gov

| Factor | Influence on the Reaction | Reference |

|---|---|---|

| pH | Highly selective for thiols between pH 6.5 and 7.5. | axispharm.com |

| Initiator/Catalyst | Weak bases can catalyze the reaction by promoting thiolate formation. The choice of initiator (e.g., amines, phosphines) affects the reaction mechanism and kinetics. | biorxiv.orgrsc.org |

| Solvent | The choice of solvent (e.g., chloroform, DMF) can influence the reaction pathway (base-initiated, nucleophile-initiated, etc.). | rsc.org |

| Adduct Stability | The resulting thiosuccinimide adduct can undergo a retro-Michael reaction. Stability can be increased by hydrolysis of the succinimide ring or by transcyclization. | prolynxinc.comnih.govacs.org |

Bismaleimides readily react with compounds containing active hydrogens, such as primary and secondary amines, via a Michael-type addition. kpi.uacmu.edu This reaction is fundamental to many bismaleimide (B1667444) curing systems, where diamines are used as chain extenders. kpi.uaresearchgate.net The addition of the amine to the maleimide double bond leads to the formation of an aspartimide structure. researchgate.net

The reaction mechanism involves the nucleophilic attack of the amine on the maleimide's carbon-carbon double bond. cmu.edu Theoretical studies on the reaction between maleimide and dimethylamine (B145610) suggest that the reaction involves the formation of a weakly bound complex followed by a transition state where the N-C bond formation and a proton transfer occur. cmu.edu The presence of other amine molecules can act as a catalyst for the proton transfer step. cmu.edu

This reaction pathway is crucial for creating tougher, less brittle thermosets compared to homopolymerized bismaleimides. polymerinnovationblog.comkpi.ua The reaction with diamines extends the polymer chains before crosslinking occurs, resulting in a lower crosslink density. kpi.ua While the primary reaction is the Michael addition, at higher temperatures, other reactions like ring-opening aminolysis can also occur. acs.org

The reaction of maleimides with hydroxyl groups can also occur, although the nucleophilicity of hydroxyls is generally lower than that of amines or thiols. acs.orgnih.gov

| Nucleophile | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Michael Addition | Forms aspartimide structures. Used for chain extension to improve toughness. The reaction can be catalyzed by other amine molecules. | kpi.uacmu.eduresearchgate.net |

| Thiols | Michael Addition | Highly specific and fast reaction, forming a thiosuccinimide bond. The reaction is catalyzed by bases. | axispharm.combiorxiv.org |

| Hydroxyls | Michael Addition | Possible but generally less reactive than amines or thiols. | acs.orgnih.gov |

Diels-Alder and Retro-Diels-Alder Cycloaddition Reactions

The Diels-Alder (DA) reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis and has found significant application in polymer chemistry, particularly with maleimide-based compounds like 1,4-Bis(maleimido)xylene. The reaction involving maleimides and furans is of particular interest due to its thermoreversible nature, which allows for the design of dynamic and self-healing materials. nih.gov

Thermodynamics and Kinetics of Furan-Maleimide Cycloadditions

The furan-maleimide Diels-Alder reaction is characterized by a delicate thermodynamic and kinetic balance. The reaction is typically moderately exothermic and entropically disfavored, resulting in a Gibbs free energy of only a few kJ mol⁻¹. rsc.org This small Gibbs free energy means that minor changes in the structure of the reactants can significantly impact the equilibrium. rsc.org

At lower temperatures, the forward Diels-Alder reaction is favored, leading to the formation of the adduct. nih.gov However, as the temperature increases, the equilibrium shifts, and the reverse reaction, known as the retro-Diels-Alder reaction, becomes dominant, leading to the dissociation of the adduct back into the furan (B31954) and maleimide precursors. nih.gov This temperature-dependent equilibrium is the basis for the development of thermoreversible polymer networks. nih.gov

A detailed rheological study on a model network cross-linked with a furan prepolymer and a bismaleimide determined the thermodynamic parameters for the reaction. The enthalpy (ΔH°) was found to be -38.3 ± 5.2 kJ mol⁻¹, and the entropy (ΔS°) was -94.3 ± 13.4 J mol⁻¹ K⁻¹. osti.gov The negative enthalpy indicates an exothermic reaction, while the negative entropy reflects the loss of translational and rotational degrees of freedom as two molecules combine into one.

The kinetics of the forward reaction are also crucial. Eyring analysis of the same system yielded an apparent activation enthalpy (ΔH‡fDA) of 76.8 ± 6.9 kJ mol⁻¹ and an apparent activation entropy (ΔS‡fDA) of -82.8 ± 22.2 J mol⁻¹ K⁻¹. osti.gov The activation energy for the retro-Diels-Alder reaction of an unsubstituted furan-maleimide adduct has been computationally determined to be 25.2 kcal/mol for the endo adduct and 27.5 kcal/mol for the exo adduct. acs.org

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Enthalpy of Reaction (ΔH°) | -38.3 ± 5.2 kJ mol⁻¹ | Exothermic nature of the forward reaction. | osti.gov |

| Entropy of Reaction (ΔS°) | -94.3 ± 13.4 J mol⁻¹ K⁻¹ | Increased order in the system upon adduct formation. | osti.gov |

| Apparent Activation Enthalpy (ΔH‡fDA) | 76.8 ± 6.9 kJ mol⁻¹ | Energy barrier for the forward reaction. | osti.gov |

| Apparent Activation Entropy (ΔS‡fDA) | -82.8 ± 22.2 J mol⁻¹ K⁻¹ | Change in order of the transition state. | osti.gov |

| Retro-DA Activation Energy (Endo) | 25.2 kcal/mol | Energy barrier for the reverse reaction of the endo adduct. | acs.org |

| Retro-DA Activation Energy (Exo) | 27.5 kcal/mol | Energy barrier for the reverse reaction of the exo adduct. | acs.org |

Regio- and Diastereoselectivity in Adduct Formation (Endo vs. Exo)

The Diels-Alder reaction between furan and maleimide derivatives can lead to the formation of two diastereomeric adducts: endo and exo. nih.gov The endo adduct is formed when the carbonyl groups of the maleimide are oriented towards the π-system of the furan, while in the exo adduct, they are turned away. acs.org

Generally, the formation of the endo adduct is kinetically favored, meaning it forms faster at lower temperatures. nih.govacs.org In contrast, the exo adduct is thermodynamically more stable. nih.govmdpi.com This difference in stability and formation rate allows for temperature-dependent control over the stereochemistry of the polymer network. nih.gov For instance, annealing a Diels-Alder polymer network can convert the kinetically trapped endo isomers to the more stable exo form. nih.gov

The substituents on both the furan and maleimide rings significantly influence the diastereoselectivity. mdpi.comsemanticscholar.org Electron-withdrawing substituents on the furan and N-atom of the maleimide can favor the formation of the endo adduct. rsc.org Conversely, conducting the reaction at higher temperatures or under solvent-free conditions can lead to a higher proportion of the exo product. semanticscholar.orgmdpi.com

Principles of Reversibility and Dynamic Covalent Bonding

The thermoreversibility of the furan-maleimide Diels-Alder reaction is a prime example of dynamic covalent chemistry. nih.gov The covalent bonds formed in the adduct are dynamic because they can break and reform under specific conditions, such as changes in temperature. uliege.bersc.org This reversibility allows for the development of materials with properties like self-healing and reprocessability. nih.govnih.gov

When a material containing these dynamic bonds is damaged, applying heat can initiate the retro-Diels-Alder reaction, breaking the crosslinks and allowing the polymer chains to flow and fill the damaged area. nih.gov Upon cooling, the forward Diels-Alder reaction occurs, reforming the crosslinks and restoring the material's integrity. nih.gov This process can be repeated multiple times without significant side reactions. nih.gov

The covalent bonds in furan-maleimide adducts are longer and weaker than typical carbon-carbon bonds, contributing to their dynamic nature. uliege.bersc.org Single crystal X-ray diffraction has shown the length of these dynamic covalent bonds to be approximately 1.56 Å. rsc.orgx-mol.com

Oxidative Coupling Reactions

While the Diels-Alder reaction is a key curing mechanism for bismaleimides with appropriate dienes, oxidative coupling presents another pathway for polymerization, particularly in the absence of a comonomer. Oxidative coupling reactions involve the formation of a new bond between two molecules with the concurrent removal of electrons by an oxidant. unirioja.es These reactions are a powerful tool for C-C and C-heteroatom bond formation directly from C-H bonds, offering an alternative to traditional cross-coupling methods. frontiersin.orgrsc.org

For bismaleimides, oxidative coupling can lead to the formation of a polymer network. The reaction can be catalyzed by various transition metals or can proceed under metal-free conditions. frontiersin.orgrsc.org The mechanism often involves the generation of radical species that then combine to form new covalent bonds. The choice of oxidant is critical and can influence the reaction pathway and efficiency. unirioja.es

Curing Kinetics and Network Formation

The curing process of bismaleimide resins, including those based on 1,4-Bis(maleimido)xylene, involves the transformation of low-viscosity monomers into a rigid, crosslinked network. Understanding the kinetics of this process is essential for optimizing processing conditions and achieving desired material properties.

Isothermal and Non-Isothermal Curing Behavior Studies

Differential Scanning Calorimetry (DSC) is a primary technique used to study the curing behavior of thermosetting resins like bismaleimides. Both isothermal (constant temperature) and non-isothermal (constant heating rate) methods provide valuable information about the curing process. researchgate.netmdpi.com

In non-isothermal DSC, the resin is heated at a constant rate, and the heat flow is measured. The resulting exotherm provides information about the curing temperature range and the total heat of reaction. For a typical bismaleimide resin, the curing exotherm can be observed in the range of 150-300°C, with the peak temperature shifting to higher values with increasing heating rates. researchgate.net From these non-isothermal scans, kinetic parameters such as the apparent activation energy (Ea) can be calculated using methods like the Kissinger or Ozawa method. tandfonline.com For one bismaleimide system, the apparent activation energy was determined to be 78.2 kJ/mol. researchgate.net

Isothermal DSC involves holding the resin at a constant temperature and monitoring the heat flow over time. researchgate.net This method allows for the determination of the reaction rate at different degrees of conversion and can be used to develop kinetic models that describe the curing process. The curing of bismaleimides can be complex, sometimes exhibiting an initial autocatalytic behavior that transitions to an nth-order reaction as the cure progresses. researchgate.net

The data below, from a study on a modified bismaleimide resin, illustrates how the time to reach peak exotherm changes with isothermal curing temperature.

| Isothermal Temperature (°C) | Time to Peak Exotherm (min) |

|---|---|

| 170 | 90.3 |

| 180 | 49.5 |

| 190 | 29.2 |

| 200 | 17.2 |

| 210 | 10.8 |

| 220 | 7.0 |

Influence of Co-reactants and Catalysts on Curing Rate and Extent

The thermal curing of 1,4-bis(maleimido)xylene and related bismaleimide (BMI) resins can be significantly modified by the introduction of co-reactants and catalysts. These additives address some of the inherent limitations of neat BMI resins, such as high melting temperatures and the brittleness of the resulting thermosets, by altering the reaction mechanisms, lowering curing temperatures, and changing the final network structure.

Common co-reactants include nucleophiles like aromatic and aliphatic diamines, as well as molecules containing reactive double bonds, such as allyl compounds. scispace.comresearchgate.net The primary reaction between a bismaleimide and a diamine is a Michael addition reaction, where the amine adds across the electron-deficient carbon-carbon double bond of the maleimide ring. researchgate.net This chain extension reaction increases the molecular weight between crosslinks, which can improve the toughness of the cured material. scispace.comresearchgate.net The nature of the diamine significantly affects the curing process and the final properties of the copolymer. For instance, studies on N,N'-hexamethylene bis(maleimide) (HMBMI) with various diamines have shown that the reactivity and curing profile are strongly dependent on the diamine structure. researchgate.net The copolymerization of HMBMI with aniline (B41778) fluorene (B118485) (AFL) or a siloxane-containing diamine (ADS) was found to enhance the stress-strain characteristics of the resulting glass-reinforced plastics. researchgate.net

Catalysts are also employed to accelerate the curing process. In blends of BMIs and dicyanate esters, the phenolic hydroxyl groups present in comonomers like diallylbisphenol A can have a catalytic effect on the cyclotrimerization of the cyanate (B1221674) ester groups. sci-hub.se For other systems, accelerators such as amines or imidazoles may be used to enhance curing properties. googleapis.com

The selection of a co-reactant has a direct impact on the processing parameters and final properties of the thermoset, as summarized in the table below.

Table 1: Influence of Different Co-reactants on Bismaleimide Curing

| Co-reactant Type | Example Co-reactant | Primary Reaction Mechanism(s) | Effect on Curing and Properties |

|---|---|---|---|

| Aromatic Diamine | 9,9-bis(4-aminophenyl)fluorene (AFL) | Michael Addition | Chain extension, improved stress-strain characteristics. researchgate.net |

| Siloxane-containing Diamine | 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane (ADS) | Michael Addition | Lowered processing temperature, improved stress-strain characteristics. researchgate.net |

| Allyl Compound | 2,2′-diallyl bisphenol A (DABPA) | "Ene" reaction, Diels-Alder, Homopolymerization | Lowers curing temperature window; complex multi-stage curing process. researchgate.netcnrs.frresearchgate.net |

| Propenyl-substituted Comonomer | Bis-(o-propenylphenoxy)benzophenone | Diels-Alder Addition | Alternative reactive diluent concept. cnrs.frgoogle.com |

| Cyanate Ester | 2, 2′-Bis(4-cyanatophenyl) propane | Cyclotrimerization (of cyanate), Copolymerization with BMI | Forms bismaleimide-triazine (BT) resins with high thermal stability and excellent dielectric properties. sci-hub.se |

Kinetic Modeling of Complex Polymerization Processes

The kinetic analysis of the curing process for 1,4-bis(maleimido)xylene and its formulations is crucial for understanding reaction mechanisms, predicting material behavior during processing, and optimizing cure cycles. The polymerization of bismaleimide systems, especially when modified with co-reactants, often involves multiple, competing, and consecutive reactions, necessitating the use of sophisticated kinetic models. researchgate.net

Differential scanning calorimetry (DSC) is a primary technique used to study curing kinetics by measuring the heat flow associated with the exothermic polymerization reactions. researchgate.netmdpi.com Non-isothermal DSC scans at multiple heating rates are commonly used to determine key kinetic parameters. researchgate.netmdpi.com

For many thermosetting systems, including modified bismaleimides, the curing process cannot be described by a simple n-th order reaction model. Instead, autocatalytic models are frequently employed. mdpi.com The Kamal and Sourour model is a widely used autocatalytic model that accurately describes the curing of various thermosets. mdpi.com Experimental data for some modified BMI resins show that the reaction process is dominated by different mechanisms at different stages of cure, often starting as an autocatalytic reaction and transitioning to an n-th order reaction as the process advances. researchgate.net

Model-free isoconversional methods, such as the Ozawa–Flynn–Wall (OFW) and Kissinger methods, are powerful tools for analyzing complex curing kinetics without assuming a specific reaction model. researchgate.net These methods are used to calculate the apparent activation energy (Ea) as a function of the extent of conversion. A constant Ea value across the conversion range suggests a single-step reaction, whereas a variable Ea indicates a multi-step, complex reaction mechanism, which is typical for BMI/comonomer blends. researchgate.netresearchgate.net For example, in the study of blends of bismaleimides with bispropargyl ether of bisphenol A, model-free kinetic methods were successfully applied to evaluate the curing kinetics. researchgate.net

The complexity of these systems often arises from the simultaneous occurrence of different reactions, such as Michael addition, "ene" reactions, Diels-Alder cycloadditions, and homopolymerization of the maleimide double bonds. scispace.comresearchgate.net Kinetic models must account for these parallel and sequential reaction pathways to accurately predict the polymerization behavior over a range of temperatures and compositions.

Table 2: Kinetic Models and Methods for Analyzing Bismaleimide Curing

| Model/Method | Type | Description | Application in BMI Curing |

|---|---|---|---|

| n-th Order Model | Model-fitting | Assumes the reaction rate is proportional to the concentration of reactants raised to a power, n (the order of reaction). | Often too simplistic for complex BMI systems, but can describe later stages of curing. researchgate.net |

| Autocatalytic Model (e.g., Kamal-Sourour) | Model-fitting | Describes reactions where a product acts as a catalyst. The rate is a function of both reactant concentration and product concentration. mdpi.com | Widely used for thermoset cure, including the initial stages of modified BMI polymerization. researchgate.netmdpi.com |

| Ozawa–Flynn–Wall (OFW) Method | Model-free (Isoconversional) | Calculates apparent activation energy (Ea) at various levels of conversion from non-isothermal data, without assuming a reaction model. | Used to analyze complex cure behavior and determine if Ea is dependent on conversion, indicating a multi-step process. researchgate.net |

| Kissinger Method | Model-free (Isoconversional) | Determines the activation energy from the variation of the peak exotherm temperature with the heating rate in non-isothermal DSC. | Provides a consistent method for calculating apparent activation energy, often used in conjunction with the OFW method. researchgate.net |

Advanced Functionalization and Polymer Architectures Incorporating 1,4 Bis Maleimido Xylene

Design and Synthesis of Novel 1,4-Bis(maleimido)xylene-Based Monomers and Oligomers

A key strategy to improve the processability and performance of bismaleimide (B1667444) (BMI) resins involves the synthesis of novel monomers and oligomers derived from or designed to copolymerize with 1,4-Bis(maleimido)xylene. These approaches aim to introduce flexible segments, reduce crosslink density, or incorporate reactive groups that facilitate specific polymerization mechanisms.

One common method is the chain extension of BMI molecules through reactions with compounds containing flexible chain segments, such as those with ether and ester bonds. This increases the mobility between polymer chains, thereby lowering the crosslink density and enhancing the toughness of the cured material. nih.gov For instance, maleimide-terminated oligomers can be synthesized by reacting a dianhydride compound with a diamine compound to form an amic acid oligomer, which is then reacted with maleic anhydride (B1165640) and subsequently imidized. google.com The molecular weight of these oligomers can be controlled to optimize properties for specific applications, such as UV-curable coatings. google.com

Another approach involves the incorporation of aliphatic structures into the BMI backbone to reduce the high aromaticity that contributes to brittleness. scispace.com For example, introducing a 'C36' group can result in a BMI monomer with good thermal stability, a low modulus, and reduced moisture absorption. scispace.com

The synthesis of hyperbranched polymers (HBPs) for modifying BMI resins is also a significant area of research. mdpi.com HBPs, with their unique spherical structure and multiple reactive end groups, can improve mechanical strength while maintaining good processing characteristics due to reduced molecular entanglement. mdpi.com For example, a hyperbranched polyimide (HBPI) with flexible segments and unsaturated bonds has been synthesized to enhance the toughness and insulating properties of BMI resins. mdpi.com

The following table summarizes different approaches to synthesizing novel BMI-based monomers and oligomers:

Table 1: Synthesis Strategies for Novel BMI-Based Monomers and Oligomers

| Strategy | Description | Resulting Properties |

| Chain Extension | Introduction of flexible segments (e.g., ether, ester bonds) into the BMI backbone. nih.gov | Increased molecular chain flexibility, reduced crosslink density, enhanced toughness. nih.gov |

| Aliphatic Incorporation | Replacement of aromatic backbones with aliphatic structures. scispace.com | Reduced brittleness, lower modulus, decreased moisture uptake. scispace.com |

| Hyperbranched Polymers | Use of hyperbranched polymers (HBPs) as modifiers. mdpi.com | Improved mechanical strength, good processability. mdpi.com |

| Reactive Diluents | Copolymerization with reactive diluents like propenyl-substituted comonomers. scispace.com | Improved processability and toughness, though potentially lower glass transition temperature. scispace.com |

| Maleimide-Terminated Oligomers | Synthesis of oligomers with controlled molecular weight and reactive maleimide (B117702) end-groups. google.com | Tailorable properties for specific applications like UV-curing. google.com |

Polymer Blends and Copolymers for Enhanced Performance

The addition of high-performance thermoplastics is a primary method for toughening BMI networks. mdpi.com This approach creates a microscopically two-phase microstructure within the thermoset matrix, which can effectively initiate crazes and shear bands, allowing the material to undergo significant deformation before failure. nih.gov The thermoplastic particles also act to hinder crack propagation, thereby consuming more energy and increasing the material's toughness. nih.gov

Several high-performance thermoplastics have been successfully incorporated into BMI resins, including:

Polyetherimides (PEI) mdpi.com

Poly(ether ketone)s (PEEK) mdpi.com

Poly(ether sulfone)s (PES) mdpi.com

A key challenge in this approach is the increase in the viscosity of the uncured resin, which can negatively impact processability, especially at higher molecular weights of the thermoplastic. scispace.com To address this, research has focused on synthesizing novel thermoplastic modifiers, such as maleimide-capped polyetherimide containing cardo side groups (mPEI-C), which can be dissolved in a comonomer like 2,2′-diallylbisphenol A (DABPA) before being mixed with the BMI. bohrium.com

The following table details the effects of blending different thermoplastics with BMI resins:

Table 2: Effects of Thermoplastic Blending on BMI Resin Properties

| Thermoplastic Modifier | Effect on BMI Resin | Reference |

| Polyetherimide (PEI) | Enhanced toughness and maintained thermal properties. mdpi.com | mdpi.com |

| Poly(ether ketone) (PEEK) | Improved toughness while preserving modulus and thermal characteristics. mdpi.com | mdpi.com |

| Poly(ether sulfone) (PES) | Increased toughness and retention of thermal stability. mdpi.com | mdpi.com |

| Maleimide-capped Polyetherimide (mPEI-C) | Served as an effective toughening agent in BMI/DABPA systems. bohrium.com | bohrium.com |

Co-curing 1,4-Bis(maleimido)xylene with other thermosetting monomers is another effective route to tailor the properties of the final network. This approach often leads to synergistic effects, resulting in materials with a desirable balance of properties.

Allyl Compounds: Copolymerization with allyl compounds, such as diallyl bisphenol A (DABPA), is a well-established method for toughening BMI resins. nih.govbohrium.com The reaction proceeds through an initial 'Ene' addition reaction at a lower temperature, followed by self-polymerization and other reactions at higher temperatures. bohrium.com Propenyl-substituted comonomers, which can react with bismaleimides via a Diels-Alder addition, also serve as reactive diluents to improve processability and toughness. scispace.com

Cyanate (B1221674) Esters: Blending with cyanate esters results in the formation of triazine rings and polyisoindoline structures, leading to materials with high thermal stability and improved toughness.

Phthalonitriles: The incorporation of phthalonitrile (B49051) resins, which can be cured with low melting novolac oligomers, offers a pathway to high-performance thermosets with exceptional thermo-oxidative stability. vt.edu

Development of 1,4-Bis(maleimido)xylene-Based Covalent Adaptable Networks (CANs) and Vitrimers

A significant advancement in thermoset chemistry is the development of Covalent Adaptable Networks (CANs) and vitrimers. mdpi.comnih.gov These materials possess dynamic covalent bonds that can rearrange under external stimuli like heat, enabling properties such as reprocessing, self-healing, and recyclability, which are typically absent in traditional thermosets. mdpi.comnih.govresearchgate.net

The key to CANs and vitrimers is the presence of reversible chemical reactions that allow the network topology to change without a loss of crosslink density. mdpi.com For maleimide-based systems, the furan-maleimide Diels-Alder (DA) reaction is a prominent example of a reversible covalent bond used to create dynamic networks. mathnet.rumdpi.com

The DA reaction involves the cycloaddition of a furan (B31954) (diene) with a maleimide (dienophile) to form a cyclohexene (B86901) adduct. mathnet.ru This reaction is thermally reversible; upon heating, the reverse (retro) DA reaction occurs, breaking the covalent bonds and allowing the material to flow or heal. mathnet.ru Cooling then allows the forward DA reaction to reform the network structure. mathnet.ru This process can be repeated, enabling reprocessability and self-healing. mdpi.com

Other reversible reactions, such as the Michael addition of amines to maleimides, can also be employed to create dynamic networks. researchgate.net

The dynamic nature of the covalent bonds in CANs and vitrimers imparts self-healing and recyclability to thermosetting polymers. nih.govresearchgate.net

Self-Healing: When a crack forms in a material based on a reversible chemistry like the furan-maleimide DA reaction, applying heat can initiate the retro-DA reaction at the crack interface. mdpi.com The resulting chain mobility allows the polymer to flow and fill the crack. Subsequent cooling promotes the forward DA reaction, reforming the crosslinks and restoring the material's integrity. mdpi.com For example, a thermoset based on furan-functionalized polyketones crosslinked with a bismaleimide demonstrated complete crack healing at 120°C within 5 minutes. mdpi.com

Recyclability: Traditional thermosets cannot be reprocessed due to their permanent crosslinked structure. mdpi.com In contrast, the dynamic bonds in CANs and vitrimers allow these materials to be reshaped and reprocessed upon heating, similar to thermoplastics. mdpi.comnih.gov This bridges the gap between the high performance of thermosets and the reprocessability of thermoplastics, offering a more sustainable approach to polymer design. mdpi.comnih.gov

The following table outlines the key features of 1,4-Bis(maleimido)xylene-based CANs and vitrimers:

Table 3: Features of 1,4-Bis(maleimido)xylene-Based CANs and Vitrimers

| Feature | Underlying Mechanism | Benefit |

| Reprocessability | Thermally reversible covalent bonds (e.g., furan-maleimide Diels-Alder). mathnet.ru | Allows for reshaping and recycling of the thermoset material. mdpi.comnih.gov |

| Self-Healing | Stimulus-induced (e.g., heat) bond cleavage and reformation at damaged sites. mdpi.com | Extends the lifetime and reliability of the material. nih.gov |

| Weldability | Dynamic bond exchange at the interface of two pieces of the material. nih.gov | Enables the joining of polymer parts without adhesives. nih.gov |

| Shape Memory | The ability to fix a temporary shape and recover the original shape upon stimulus, governed by the network's dynamic nature. mdpi.com | Applications in smart materials and actuators. nih.gov |

Integration into Nanocomposite Systems

The incorporation of 1,4-Bis(maleimido)xylene, a specific type of bismaleimide (BMI), into polymer matrices offers a pathway to high-performance thermosets. The inherent properties of BMI resins, such as high glass transition temperatures and thermal stability, can be further augmented through the creation of nanocomposites. cnrs.frscispace.com The integration of nanoscale fillers into the BMI polymer network is a key strategy for enhancing mechanical, thermal, and functional properties, addressing issues like the inherent brittleness of the cured resin. mdpi.comresearchgate.net

Role of Nanofillers (e.g., Graphene Oxide, Carbon Nanotubes) in Reinforcement

Nanofillers such as graphene oxide (GO) and carbon nanotubes (CNTs) are primary candidates for reinforcing bismaleimide-based composites due to their exceptional intrinsic properties. researchgate.netnih.gov Graphene and its derivatives possess remarkable mechanical strength, thermal conductivity, and a high aspect ratio, which are beneficial for reinforcement. nih.gov Similarly, carbon nanotubes are known for their extraordinary strength and stiffness, making them ideal for enhancing the mechanical integrity of polymer matrices. researchgate.netnasa.gov

Mechanically, both GO and CNTs act as reinforcing agents that can significantly increase the toughness, strength, and modulus of the BMI matrix. Studies on general bismaleimide systems demonstrate that the inclusion of CNTs can increase impact strength by as much as 80%. researchgate.net The high aspect ratio of these nanofillers allows them to bridge propagating microcracks, effectively dissipating energy and preventing catastrophic failure. The effectiveness of this reinforcement is highly dependent on the uniform dispersion of the nanofillers within the matrix and the quality of the interface between the filler and the polymer. frontiersin.org Agglomeration of nanofillers can create stress concentration points, which may depreciate the mechanical properties of the composite. nih.govfrontiersin.org

The table below summarizes the representative effects of nanofiller inclusion on the properties of bismaleimide (BMI) composites, based on findings from various studies.

| Nanofiller | Polymer Matrix | Filler Loading (wt.%) | Property Enhancement | Reference |

| Epoxy Silane-Modified Graphene Oxide (ES-GO) | Bismaleimide (BMI) | 0.3% | Maximized toughness; Flexural strength increased by 25-35% | mdpi.com |

| Epoxy Silane-Modified Graphene Oxide (ES-GO) | Bismaleimide (BMI) | 0.5% | Char yield increased from 28.6% to 35.6% | mdpi.com |

| Carbon Nanotubes (CNTs) | Bismaleimide (BMI) | Not Specified | Impact strength increased by up to 80% | researchgate.net |

| Graphene/COF Hybrid (G/COFs) | Bismaleimide (BMI) | 0.6% | Hardness increased from 34.8 to 45.6 (Shore D) | nih.gov |

| Carbon Nanotubes (CNTs) | Epoxy | 1.5% | Highest Young's Modulus and Tensile Strength | researchgate.net |

Interfacial Chemistry and Load Transfer Mechanisms in Nanocomposites

The performance of nanocomposites based on 1,4-Bis(maleimido)xylene is critically dependent on the efficiency of load transfer from the polymer matrix to the nanofillers. This transfer is governed by the interfacial chemistry between the two components. A strong interface is essential to ensure that the exceptional properties of the nanofillers are effectively utilized. louisville.edu

To improve interfacial adhesion, nanofillers are often functionalized. Covalent functionalization involves creating chemical bonds between the filler and the polymer matrix. For example, graphene oxide can be modified with silane (B1218182) coupling agents. scispace.commdpi.com The epoxy groups on epoxy silane-modified GO can react with the BMI resin system during curing, creating strong covalent links at the interface. mdpi.com This robust connection facilitates efficient stress transfer from the matrix to the GO sheets.

Non-covalent functionalization, relying on interactions like π-π stacking and van der Waals forces, is another strategy. nih.gov While these interactions are weaker than covalent bonds, they can still significantly improve dispersion and interfacial strength without disrupting the intrinsic electronic and mechanical properties of the nanofillers. louisville.edu

Ultimately, the combination of a high-strength xylylene bismaleimide matrix with appropriately functionalized and well-dispersed nanofillers like GO and CNTs allows for the creation of advanced composite materials. The synergy between the matrix and the filler, enabled by tailored interfacial chemistry, is the key to achieving superior mechanical and thermal performance for demanding applications. researchgate.netgoogle.com

Structural Elucidation and Mechanistic Characterization of 1,4 Bis Maleimido Xylene and Its Polymers

Spectroscopic Analysis of Monomer Structure

Spectroscopic methods are fundamental in verifying the chemical structure of the 1,4-Bis(maleimido)xylene monomer, ensuring its purity and the presence of the necessary functional groups for polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the 1,4-Bis(maleimido)xylene molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1,4-Bis(maleimido)xylene, the protons of the maleimide (B117702) ring typically appear as a singlet at approximately 6.8 ppm. The methylene (B1212753) protons (CH₂) bridging the xylene and maleimide groups, and the protons of the xylene ring itself, will also show characteristic signals. For instance, the highly symmetric p-xylene (B151628) would show distinct aliphatic and aromatic proton signals. thermofisher.com The disappearance of the maleimide proton signal can be used to monitor the progress of reactions, such as conjugation. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers further structural confirmation. Key signals include those for the carbonyl carbons of the maleimide group (around 170 ppm), the olefinic carbons of the maleimide ring, and the carbons of the xylene ring and methylene spacers. ucl.ac.be For example, in a similar bismaleimide (B1667444), 1,1'-(butane-1,4-diyl)bis(1H-pyrrole-2,5-dione), the carbonyl carbon appears at approximately 171.0 ppm. ucl.ac.be

Solid-State NMR: Solid-state NMR (ssNMR) is particularly useful for characterizing the structure and dynamics of the monomer in its solid form and for studying the crosslinked, insoluble polymers. nih.gov It can provide insights into the molecular conformation and packing in the solid state. nih.govresearchgate.net For instance, ssNMR can differentiate between crystalline and amorphous phases and identify different polymorphs. High-resolution ssNMR can reveal details about the fine structure of complexes involving xylene isomers. researchgate.net

Table 1: Representative NMR Data for Bismaleimide Structures

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Maleimide C-H | ~6.8 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in 1,4-Bis(maleimido)xylene. The spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key characteristic peaks for bismaleimides include:

C=O stretching: Strong absorption bands for the carbonyl groups of the imide ring are typically observed around 1710 cm⁻¹. researchgate.net

C=C stretching: The double bond of the maleimide ring shows a characteristic absorption.

C-N-C stretching: The imide ring C-N-C bond vibrations can be seen, for example, around 1150 cm⁻¹. researchgate.net

Aromatic C-H stretching: Peaks corresponding to the aromatic protons of the xylene ring are also present.

The FTIR spectrum serves as a unique fingerprint for the compound. docbrown.info The disappearance of the maleimide-related peaks and the appearance of new peaks can be used to monitor polymerization reactions. researchgate.netgoogle.comgoogle.com

Table 2: Key FTIR Absorption Bands for Bismaleimides

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Imide C=O stretch | ~1710 |

| Imide C-N-C stretch | ~1150 |

| Aromatic C-H stretch | >3000 |

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are employed to determine the molecular weight and elemental composition of 1,4-Bis(maleimido)xylene, confirming its chemical formula.

Mass Spectrometry: This technique provides the mass-to-charge ratio of the molecular ion, which should correspond to the calculated molecular weight of the compound. Fragmentation patterns can also offer additional structural information. google.comdocbrown.info For example, the mass spectrum of a similar compound, 1,4-dimethylbenzene, shows a molecular ion peak corresponding to its molecular weight, along with fragment ions from the loss of protons or methyl groups. docbrown.info

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. The experimental values should align closely with the theoretical percentages calculated from the molecular formula of 1,4-Bis(maleimido)xylene. ucl.ac.bersc.org

Characterization of Polymer Networks and Adducts

Once the monomer is polymerized, either through homopolymerization or by forming adducts with other molecules, a different set of characterization techniques is used to understand the resulting material's properties.

Spectroscopic Probes for Monitoring Curing Reactions and Adduct Formation

Spectroscopic techniques are invaluable for real-time monitoring of the curing process, which involves the conversion of the monomer into a crosslinked polymer network.

FTIR Spectroscopy: By monitoring the decrease in the intensity of the absorption bands associated with the maleimide double bond (e.g., around 830 cm⁻¹) and the C-N-C bond (around 1150 cm⁻¹), the extent of the curing reaction can be quantified. researchgate.netresearchgate.net An aromatic absorption that remains constant, such as one around 1515 cm⁻¹, can be used as an internal standard. researchgate.net The formation of new bands can indicate specific reaction pathways, such as the formation of succinimide (B58015) structures. researchgate.net Real-time FTIR can be used to monitor UV-curing processes by acquiring spectra at short intervals during UV radiation. google.comgoogle.com

NMR Spectroscopy: While liquid-state NMR is less suitable for studying solid, crosslinked polymers, solid-state NMR can provide information about the structure of the cured network. Changes in the chemical shifts can indicate the conversion of maleimide double bonds into single bonds.

The formation of adducts, for example in Diels-Alder reactions, can also be followed spectroscopically. mdpi.com The disappearance of reactant peaks and the appearance of new peaks corresponding to the adduct structure confirms the reaction. mdpi.com

Morphological Characterization of Cured Resins and Blends (e.g., Polarized Optical Microscopy)

The morphology of the cured resin, including its phase behavior and the presence of any domains or structures, is crucial for its mechanical and thermal properties.

Polarized Optical Microscopy (POM): POM can be used to investigate the morphology of the cured resins and their blends. It can reveal information about the phase separation and domain structure in blends of bismaleimide resins with other polymers. The presence of different phases can significantly impact the toughness of the material. polympart.ir For instance, in blends, one might observe a phase-separated morphology which could be crucial for enhancing the toughness of the otherwise brittle bismaleimide matrix.

Investigation of Structure-Reactivity Relationships within 1,4-Bis(maleimido)xylene Systems

The reactivity of 1,4-bis(maleimido)xylene is fundamentally governed by the interplay between its constituent parts: the two electron-deficient maleimide rings and the rigid p-xylene linker. This unique molecular architecture dictates the pathways through which it reacts and polymerizes, as well as the rates and selectivity of these transformations.

Impact of Molecular Architecture on Reaction Pathways

The molecular structure of bismaleimide (BMI) compounds, particularly the nature of the bridging group between the two maleimide rings, has a profound impact on their reaction pathways and the properties of the resulting polymers. The reactivity of the maleimide's carbon-carbon double bond allows for several key reaction types, including thermal and free-radical homopolymerization, Michael addition with nucleophiles such as amines, and Diels-Alder cycloadditions. lew.ropolymerinnovationblog.com

In 1,4-bis(maleimido)xylene, the rigid aromatic linker imparts high thermal stability but also introduces significant steric hindrance. This can make thermal homopolymerization difficult, often leading to incomplete conversion. polymerinnovationblog.com To achieve a high degree of crosslinking, bismaleimides are frequently copolymerized with other molecules. polymerinnovationblog.com Common reaction pathways include:

Michael Addition: This is a prevalent curing reaction where a nucleophile, typically a diamine, reacts with the maleimide double bonds. polymerinnovationblog.com The reaction proceeds in a stepwise manner, first forming a linear chain extension product before subsequent crosslinking occurs at higher temperatures. The presence of flexible groups like methylene (-CH2-) or ether (-O-) in the bismaleimide backbone can affect the reactivity and the degree of chain extension. metu.edu.tr

Diels-Alder Reaction: The maleimide group is an excellent dienophile and can react with conjugated dienes (e.g., furan (B31954) derivatives) in [4+2] cycloaddition reactions. lew.ro This pathway is utilized in the development of thermally reversible materials, as the Diels-Alder adduct can undergo a retro-reaction at elevated temperatures. mdpi.comacs.org

Ene Reaction: In systems where bismaleimides are formulated with compounds containing allylic protons, such as O,O′-diallyl bisphenol A, an "ene" addition reaction can occur, contributing to the cross-linked network. polymerinnovationblog.com

The structure of the bridge between the maleimide rings directly influences the curing behavior. Bismaleimides with electron-withdrawing groups or rigid structures tend to have different melting and curing temperatures compared to those with more flexible, electron-donating linkers. tandfonline.com This is illustrated by comparing the thermal properties of various bismaleimide monomers.

| Bismaleimide Monomer | Bridging Group Structure | Melting Point (°C) | Curing Onset Temp (°C) | Curing Peak Temp (°C) |

|---|---|---|---|---|

| BMI-1 | -CH2-C6H4-O-C(O)-C6H3(Cl)-C(O)-O-C6H4-CH2- | 111-114 | 266 | 291 |

| BMI-3 | -C6H4-O-C(O)-C6H4-O-C6H4- | 154-156 | 191 | 229 |

| BMI-4 | -C6H4-NH-C(O)-C6H4-O-C6H4- | 224-226 | 222 | 243 |

Table 1: Influence of different bridging group architectures on the thermal properties of bismaleimide monomers, as determined by Differential Scanning Calorimetry (DSC). Data sourced from lew.rotandfonline.com.

Quantitative Analysis of Reaction Rates and Selectivity

Quantitative analysis of reaction kinetics and selectivity provides crucial insights into the processability and performance of 1,4-bis(maleimido)xylene systems. Such studies often employ techniques like Fourier-transform infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to monitor the consumption of reactive groups over time and temperature. uq.edu.auntu.edu.sg

A key competing reaction for bismaleimides in aqueous or biological environments is hydrolysis, which renders the maleimide ring unreactive. A quantitative study on p-NN'-phenylenebismaleimide, a close structural analogue of 1,4-bis(maleimido)xylene, revealed that the hydrolysis of the two maleimide rings is a rapid, second-order process. The hydrolysis of the first maleimide ring is significantly faster than the second, a crucial factor in applications like protein cross-linking where reaction times are critical. nih.gov

| Reaction | System | Parameter | Value |

|---|---|---|---|

| Hydrolysis Rate | p-NN'-Phenylenebismaleimide (1st Ring) | k2 (M-1s-1) | 1600 |

| Hydrolysis Rate | p-NN'-Phenylenebismaleimide (2nd Ring) | k2 (M-1s-1) | 500 |

| Cure Activation Energy | MDP-BMI + DDM | Ea (kJ mol-1) | 43 |

| Diels-Alder Activation Energy | N-furfuryl Chitosan + PEG-maleimide | Ea (kJ mol-1) | 76 |

Table 2: Quantitative kinetic data for reactions involving aromatic bismaleimides and related systems. Hydrolysis data is for reactions at 25°C in the pH range 8-10. nih.gov Cure activation energy is for the Michael addition polymerization of 1,1'-(methylenedi-1,4-phenylene)bismaleimide (MDP-BMI) with 4,4'-diaminodiphenylmethane (DDM). uq.edu.au Diels-Alder activation energy provides a comparative value for cycloaddition reactions involving maleimides. mdpi.com

In polymerization reactions, such as the Michael addition of a diamine to a bismaleimide, kinetic studies have demonstrated a significant difference in the reactivity of the primary and secondary amines formed during the reaction. uq.edu.au The reaction rate coefficients for the primary amine can be four times larger than those for the secondary amine, which has major implications for modeling the polymerization kinetics and network formation. uq.edu.au

Selectivity is particularly important in Diels-Alder reactions. For the cycloaddition between furan and maleimide, two stereoisomers can be formed: an endo and an exo adduct. acs.org The endo adduct is typically the kinetically favored product, forming faster at lower temperatures. However, the exo adduct is often the thermodynamically more stable product. acs.org This relationship can be influenced by the presence of polymer chains attached to the reacting moieties, which can alter the energy barriers and thus the endo/exo selectivity of the reaction. acs.org The thermoreversible nature of this reaction is also governed by kinetics, with the reverse reaction having a higher activation energy and becoming significant only at elevated temperatures. mdpi.com

Structure Performance Relationships in 1,4 Bis Maleimido Xylene Based Polymeric Materials

Correlating Monomer Structure with Cured Network Topology and Crosslink Density

The structure of the 1,4-Bis(maleimido)xylene monomer, with its rigid xylene core and two reactive maleimide (B117702) groups, dictates the formation of a highly crosslinked network upon curing. The spatial arrangement and reactivity of these functional groups influence the resulting network topology. The relatively short and rigid nature of the xylene linker contributes to a high crosslink density in the cured polymer. nih.gov This high density is a defining characteristic of bismaleimide (B1667444) (BMI) resins, leading to their inherent brittleness but also to desirable properties like high thermal stability. nih.gov

Modification of the BMI structure, for instance by copolymerization with a diamine, can alter the network topology. The introduction of a flexible diamine chain between BMI units through a Michael addition reaction increases the distance between crosslinks, thereby reducing the crosslink density. nih.gov This modification enhances the energy absorption capacity of the resulting polymer, improving its mechanical performance. nih.gov

Influence of Curing Conditions on Network Formation and Resulting Properties

The conditions under which 1,4-Bis(maleimido)xylene is cured play a critical role in the formation of the polymeric network and its final properties. Temperature and time are key parameters that govern the extent of the crosslinking reactions.

Higher curing temperatures generally lead to a higher crosslink density. acs.org However, excessively high temperatures can also promote side reactions or decomposition, which may negatively impact the material's performance. acs.org The optimal curing cycle is a balance to achieve maximum crosslinking without inducing degradation. For some systems, a stepped curing process, involving gradual increases in temperature, is employed to ensure complete reaction and a homogenous network structure. nih.gov For example, a curing schedule might involve holding the material at 150 °C for 1 hour, followed by 180 °C for 2 hours, 200 °C for 2 hours, and a final post-cure at 220 °C for 1 hour. nih.gov

The curing of bismaleimide resins can proceed through different chemical reactions, including Diels-Alder and Michael addition reactions, depending on the co-reactants present. researchgate.net The kinetics of these reactions are temperature-dependent, influencing the rate of network formation and the final polymer structure. mdpi.com The choice of solvent during synthesis and processing can also affect the reaction environment and the resulting polymer characteristics. rsc.org

Advanced Characterization of Polymeric System Performance

A comprehensive understanding of the performance of 1,4-Bis(maleimido)xylene-based polymers requires advanced characterization techniques to probe their thermomechanical, viscoelastic, and rheological properties.

Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter that defines the upper service temperature of the amorphous regions of the polymer. Below Tg, the material is rigid and glassy, while above Tg, it becomes more rubbery and flexible. illinois.edu For 1,4-Bis(maleimido)xylene-based thermosets, the Tg is directly related to the crosslink density; a higher crosslink density restricts segmental motion, resulting in a higher Tg. dokumen.pub The introduction of flexible chains or bulky side groups can lower the Tg. nih.gov Conversely, rigid aromatic moieties in the polymer backbone tend to increase the Tg. cnrs.fr

Thermal Stability: The thermal stability of a polymer refers to its ability to resist decomposition at high temperatures. Bismaleimide resins, including those derived from 1,4-Bis(maleimido)xylene, are known for their excellent thermal stability due to the highly aromatic and crosslinked nature of the network. nih.govcnrs.fr Thermogravimetric analysis (TGA) is commonly used to evaluate thermal stability by measuring the weight loss of a material as a function of temperature. The temperature at which 5% weight loss occurs (Td5) is a common metric for comparing the thermal stability of different polymers. vt.edusci-hub.se

Table 1: Thermal Properties of Various Bismaleimide-Based Polymers

| Polymer System | Curing Conditions | Tg (°C) | Td5 (°C) |

| Novolac-BPh (90:10 wt%) | 1h @ 200°C, 1h @ 220°C | ~190 | - |

| Fluorinated BT Resin | - | >220 | >400 sci-hub.se |

| Cured FGE-ODA-HBMI Resin | - | - | - |

| PMA-series copolymers | - | - | up to 418 mdpi.com |

| PMAT-series copolymers | - | - | up to 421 mdpi.com |

The viscoelastic behavior of 1,4-Bis(maleimido)xylene-based polymers describes their combined viscous and elastic characteristics when subjected to deformation. Rheological studies, which measure the flow and deformation of materials, are essential for understanding their processability and performance. rsc.org

During curing, the viscosity of the resin initially decreases with increasing temperature before rapidly increasing as the crosslinking reaction proceeds and a network is formed. rsc.org The "processing window" of the resin is the time and temperature range where the viscosity is low enough for molding and shaping. rsc.org Dynamic mechanical analysis (DMA) is a powerful technique to study the viscoelastic properties, providing information on the storage modulus (elastic component), loss modulus (viscous component), and tan delta (damping) as a function of temperature or frequency. acs.orgrsc.org

Stress relaxation experiments provide insight into the dynamics of the polymer network. In these tests, a constant strain is applied to the material, and the resulting stress is monitored over time. For covalently crosslinked thermosets, the stress will decay to a plateau value, indicating the permanent nature of the network. However, in dynamic networks, such as vitrimers, the stress can fully relax over time due to reversible bond exchange reactions. osti.govnih.gov

The rate of stress relaxation is temperature-dependent and can be used to determine the activation energy of the underlying network rearrangement processes. osti.govnih.gov This information is crucial for understanding the reprocessability and self-healing capabilities of dynamic polymer networks.

Fundamental Design Principles for Tailoring Polymer Properties through 1,4-Bis(maleimido)xylene Modification

The properties of polymers based on 1,4-Bis(maleimido)xylene can be tailored through several fundamental design principles:

Copolymerization: Introducing other monomers into the polymer backbone is a primary method for modifying properties. nih.gov As previously mentioned, copolymerization with flexible diamines can reduce crosslink density and improve toughness. nih.gov Incorporating different comonomers can also be used to adjust the thermal properties, dielectric constant, and other performance characteristics. sci-hub.se

Blending: Blending 1,4-Bis(maleimido)xylene with other polymers or additives is another effective strategy. For example, blending with thermoplastic polymers can enhance toughness, although it may also increase the viscosity of the resin system. nih.gov

Functionalization: The introduction of specific functional groups can impart desired properties. For instance, incorporating fluorine-containing moieties can lead to polymers with lower dielectric constants and improved chemical resistance. sci-hub.se

Control of Curing Chemistry: The choice of curing reaction (e.g., Diels-Alder vs. Michael addition) and the use of different catalysts or initiators can significantly influence the final network structure and properties. researchgate.netresearchgate.net For example, the Diels-Alder reaction is thermally reversible, which can be exploited to create reprocessable or self-healing materials. mdpi.comresearchgate.net

By systematically applying these design principles, it is possible to create a wide range of high-performance polymeric materials based on 1,4-Bis(maleimido)xylene with properties optimized for demanding applications in aerospace, electronics, and other advanced technology sectors.

Computational and Theoretical Investigations of 1,4 Bis Maleimido Xylene Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Energetics and Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful for investigating the electronic structure of molecules and elucidating the mechanisms of chemical reactions. mdpi.com These calculations can determine the energy and geometry of reactants, transition states, and products, providing a quantitative understanding of reaction energetics and pathways. mdpi.comnih.gov For systems involving 1,4-bis(maleimido)xylene, DFT is applied to study the core reactions of the maleimide (B117702) group, such as Diels-Alder cycloadditions, Michael additions, and homopolymerization.

Research using DFT has successfully rationalized the regioselectivity and stereoselectivity of cycloaddition reactions involving maleimide derivatives. mdpi.comacs.org For instance, calculations can predict whether an endo or exo adduct is kinetically or thermodynamically favored in a Diels-Alder reaction by computing the activation energy barriers and reaction energies for both pathways. acs.org The activation strain model, often used in conjunction with DFT, helps to clarify the factors controlling reactivity by separating the total activation energy into the energy required to distort the reactants and the interaction energy between them. mdpi.com

In the context of bioconjugation, which shares the fundamental Michael addition mechanism relevant to bismaleimide (B1667444) curing, computational studies have compared the thermodynamic and kinetic stabilities of thiol adducts to various Michael acceptors, including maleimides. acs.org These studies calculate reaction energies to predict the relative stability of the resulting succinimide (B58015) adducts. acs.org Such calculations are crucial for understanding potential side reactions and the stability of the crosslinks formed during the polymerization of 1,4-bis(maleimido)xylene. DFT calculations can also explore different proposed mechanisms, such as stepwise radical-mediated versus concerted cycloadditions, by comparing the energy barriers of the respective pathways. mdpi.com

| Reaction Type | System | Computational Level | Calculated Parameter | Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Diels-Alder (retro) | Furan-Maleimide (endo adduct) | M06-2X-D3/cc-pVDZ | Gibbs Free Energy Barrier | 25.2 | acs.org |

| Diels-Alder (retro) | Furan-Maleimide (exo adduct) | M06-2X-D3/cc-pVDZ | Gibbs Free Energy Barrier | 27.5 | acs.org |

| Diels-Alder | Furan (B31954)/Maleic Anhydride (B1165640) | Not Specified | Activation Energy | ~24-26 | nih.gov |

| [3+2] Cycloaddition | Methyl Azide/Propyne (uncatalyzed) | B3LYP/6-31G(d) | Activation Energy | 18.84 | mdpi.com |

Molecular Dynamics (MD) Simulations of Polymerization and Network Formation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For thermosetting resins like those based on 1,4-bis(maleimido)xylene, MD simulations are invaluable for modeling the curing process, which involves the transformation of low-viscosity monomers into a highly cross-linked, three-dimensional polymer network. researchgate.netcam.ac.uk

All-atom MD simulations can capture the formation of the thermoset network, providing detailed information on its topological evolution. researchgate.netcam.ac.uk Reactive MD simulations, specifically, use distance-based criteria to form new covalent bonds between reactive atoms as the simulation progresses, mimicking the polymerization reactions. cam.ac.ukmdpi.com This approach has been successfully used to simulate the network formation of bismaleimide (BMI) resins, capturing the complex cure pathways that can include various addition reactions. researchgate.netcam.ac.uk

These simulations provide insights into:

Structural Evolution : Tracking the formation of crosslinks and the growth of polymer chains. cam.ac.uk

Molecular-Level Interactions : Understanding how water molecules or other agents diffuse through and interact with the polymer network. researchgate.net

Network Homogeneity : Assessing the spatial distribution of crosslinks and identifying potential regions of heterogeneity.

While powerful, a significant challenge for all-atom MD is the vast difference between simulation timescales (nanoseconds) and laboratory timescales for curing and material response (minutes to hours). researchgate.net To address this, coarse-graining techniques and accelerated simulation methods have been developed. researchgate.net For example, guided reactive molecular dynamics can reduce the required computational time for building polymer models by a significant factor compared to standard reactive MD. cam.ac.uk

Computational Modeling of Structure-Property Relationships (e.g., Tg Prediction, Mechanical Properties)

A key goal of computational modeling is to establish clear relationships between the molecular structure of a polymer and its macroscopic properties. nih.gov For 1,4-bis(maleimido)xylene based thermosets, this involves predicting critical performance indicators such as the glass transition temperature (Tg), coefficient of thermal expansion (CTE), and mechanical moduli.

MD simulations are a primary tool for this purpose. Once a cross-linked network model is generated, it can be subjected to simulated thermal and mechanical tests. For example:

Glass Transition Temperature (Tg) : Tg is often predicted by simulating the cooling of the polymer from a rubbery state to a glassy state and observing the change in the slope of the density-temperature or volume-temperature curve. researchgate.netresearchgate.net The Tg is a critical parameter that defines the upper service temperature of the material. researchgate.net

Mechanical Properties : By applying simulated strain to the polymer model and measuring the resulting stress, one can calculate mechanical properties like Young's modulus, shear modulus, and Poisson's ratio. researchgate.netcam.ac.uk

These simulations can systematically investigate how factors like the degree of cure and the specific reaction pathways influence the final properties. researchgate.net For instance, simulations have shown how different cure reactions in a bismaleimide resin affect mass density, Tg, CTE, and elastic moduli. researchgate.net

In addition to MD, other computational approaches are emerging. Quantitative Structure-Property Relationship (QSPR) models use statistical methods to correlate material properties with a set of calculated molecular descriptors. nih.gov Recently, machine learning and polymer informatics have introduced data-driven paradigms for predicting properties like Tg. mdpi.com These models can be trained on existing experimental data to make rapid predictions for new polymer systems, overcoming the high computational cost of MD simulations. mdpi.comnih.gov

| Cure Reaction Considered | Extent of Cure (%) | Predicted Tg (K) | Predicted Young's Modulus (GPa) | Reference |

|---|---|---|---|---|

| Michael Addition | 95 | 610 | 4.0 | researchgate.net |

| Michael Addition + Homopolymerization | 95 | 650 | 4.5 | researchgate.net |

| Michael Addition + Homopolymerization + Diels-Alder | 95 | 680 | 4.8 | researchgate.net |

Theoretical Frameworks for Understanding Network Topology and Crosslinking Density

One key concept is the distinction between dynamic (or reversible) and permanent (or static) crosslinks within a network. acs.org In vitrimers, for example, which are networks capable of rearranging their topology through dynamic covalent bonds, theoretical models are used to predict stress relaxation and reprocessability. acs.orgacs.org These models can define a threshold for the maximum amount of permanent bonds a network can contain while still allowing for full stress relaxation and recyclability. acs.org

For traditional thermosets like those from 1,4-bis(maleimido)xylene, the network is considered permanent. The crosslinking density is a primary parameter determining properties. Higher crosslink density generally leads to a higher Tg, greater stiffness, and improved thermal stability, but often at the cost of increased brittleness. cnrs.fr Theoretical models based on the statistical theory of rubber elasticity, such as the Flory-Rehner theory, can relate the swelling behavior of a network in a solvent to its crosslink density.

Modern approaches use graph theory to analyze the network topology generated from MD simulations. By representing monomers as nodes and crosslinks as edges, one can calculate various topological parameters, such as the distribution of cycle sizes and the connectivity of polymer chains. These structural details can then be correlated with macroscopic material behavior, providing a more profound understanding than crosslinking density alone. This allows for a more rational design of polymer networks with tailored properties.

Emerging Research Directions and Future Outlook for 1,4 Bis Maleimido Xylene Applications

Integration into Smart Materials and Responsive Systems (e.g., Shape Memory Polymers)

Smart materials, which can alter their properties in response to external stimuli, represent a significant growth area for advanced polymers. google.com The integration of bismaleimide (B1667444) structures, such as 1,4-bis(maleimido)xylene, into these systems is an active field of research.

Shape-memory polymers (SMPs) are a class of smart materials capable of returning from a deformed, temporary shape to their original, permanent shape upon triggering by an external stimulus like heat. nih.govbuffalo.edu The fundamental mechanism involves the freezing and activation of polymer chain segment motion below and above a transition temperature (Ttrans), respectively. nih.govbuffalo.edu The crosslinked network essential for fixing the permanent shape can be effectively formed using bismaleimide chemistry. Research has demonstrated the creation of triple-shape memory BMI thermosets, showcasing the potential for complex, programmable shape changes. acs.org These materials leverage different thermal transitions within the polymer network to store multiple temporary shapes.